Procodazole (3-(1H-benzimidazole-2) propanoic acid) is a benzimidazole derivative characterized by its dual functionality as a non-specific immunopotentiator and a Carbonic Anhydrase IX (CA IX) inhibitor . For procurement and material selection, its value lies in its defined molecular weight (190.20 g/mol), high purity availability (typically >98%), and established in vivo formulation protocols . Unlike generic benzimidazole building blocks, Procodazole offers a specific propanoic acid substitution at the 2-position, granting it distinct solubility parameters and targeted biological activities, making it a highly reproducible reagent for oncology, immunology, and antiparasitic research workflows.
Substituting Procodazole with generic benzimidazole bases or standard sulfonamide-based CA inhibitors (like acetazolamide) fundamentally alters experimental outcomes . Generic benzimidazoles lack the propanoic acid moiety required for Procodazole's specific CA IX binding affinity and immunomodulatory effects. Conversely, classical CA inhibitors rely on a sulfonamide zinc-binding group, which may introduce unwanted off-target effects or cross-reactivity in specific assay environments . Furthermore, unvalidated structural analogs often suffer from unpredictable aqueous precipitation in vivo, whereas Procodazole has established multi-solvent protocols (e.g., PEG300/Tween-80 systems) that guarantee reproducible systemic delivery .
Procodazole demonstrates a targeted inhibition of Carbonic Anhydrase IX with an IC50 of 8.35 μM . This provides a critical non-sulfonamide structural alternative for researchers studying tumor microenvironment pH regulation, contrasting with classical sulfonamide inhibitors (e.g., acetazolamide) which represent a different chemical class .
| Evidence Dimension | CA IX Inhibition (IC50) |
| Target Compound Data | 8.35 μM |
| Comparator Or Baseline | Classical Sulfonamide Inhibitors (e.g., Acetazolamide) |
| Quantified Difference | Distinct benzimidazole-based binding mechanism vs. sulfonamide zinc-binding |
| Conditions | In vitro enzymatic assay |
Allows researchers to probe CA IX pathways without the off-target profiles or structural limitations associated with traditional sulfonamide drugs.
A major hurdle in benzimidazole procurement is poor aqueous solubility. Procodazole overcomes this with a validated co-solvent protocol (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) that yields a clear, stable solution at ≥2.5 mg/mL, outperforming unformulated analogs that often crash out of solution and cause erratic dosing .
| Evidence Dimension | In vivo formulation stability |
| Target Compound Data | Clear solution at ≥2.5 mg/mL |
| Comparator Or Baseline | Unformulated benzimidazole analogs |
| Quantified Difference | Predictable clear solution vs. unpredictable suspension/precipitation |
| Conditions | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline vehicle |
Eliminates the need for costly and time-consuming custom formulation development prior to systemic animal studies.
Procodazole's systemic bioavailability is quantitatively validated by its in vivo performance, demonstrating a 63.8% reduction in worm burden in Toxocara canis-infected models when dosed at 50 mg/animal over 28 days . This establishes a clear baseline for systemic activity compared to untreated controls or poorly absorbed analogs.
| Evidence Dimension | In vivo worm burden reduction |
| Target Compound Data | 63.8% reduction |
| Comparator Or Baseline | Untreated baseline |
| Quantified Difference | 63.8% improvement in clearance |
| Conditions | Oral dosing, 50 mg/animal, 28-day canine model |
Provides buyers with a de-risked, functionally validated compound for systemic infectious disease and immunology modeling.
Procodazole exhibits high solubility in anhydrous DMSO (up to 38-60 mg/mL) and maintains chemical integrity for up to 2 years at -80°C or 1 year at -20°C . This robust stability profile ensures consistent assay performance over long-term research campaigns, unlike moisture-sensitive analogs that degrade rapidly in solution .
| Evidence Dimension | Stock solution shelf life |
| Target Compound Data | 2 years at -80°C (in DMSO) |
| Comparator Or Baseline | Moisture-sensitive or unstable structural analogs |
| Quantified Difference | Guaranteed multi-year stability vs. rapid degradation |
| Conditions | Anhydrous DMSO, -80°C storage |
Maximizes procurement ROI by reducing reagent waste and ensuring batch-to-batch reproducibility across extended studies.
Due to its validated CA IX inhibition (IC50 = 8.35 μM) and unique non-sulfonamide structure, Procodazole is the right choice for oncology assays focused on pH regulation and hypoxia, particularly when sulfonamide cross-reactivity must be avoided .
Supported by its validated in vivo formulation (yielding clear solutions at ≥2.5 mg/mL) and proven systemic efficacy, this compound is ideal for oral dosing studies targeting complex parasitic infections or broad-spectrum bacterial/viral immunomodulation .
As a stable, easily solubilized benzimidazole derivative with a propanoic acid side chain, Procodazole serves as a high-quality reference material or starting point for medicinal chemistry programs aiming to repurpose immunopotentiators for novel therapeutic indications .
Irritant